bofA protein
Description
Properties
CAS No. |
135844-35-8 |
|---|---|
Molecular Formula |
C6H16Cl2N2 |
Synonyms |
bofA protein |
Origin of Product |
United States |
Molecular Architecture and Structural Determinants of Bofa Protein Function
Predicted Topologies and Membrane Integration
As an integral membrane protein, the function of BofA is intrinsically linked to its structure within the lipid bilayer. dntb.gov.uanih.gov Both computational modeling and experimental analyses have been employed to determine its topology.
Initial computational analyses of the 87-amino acid sequence of BofA suggested it contained three hydrophobic stretches that could function as transmembrane domains. uni-goettingen.de The use of the TopPred II computer program predicted a topological model with three membrane-spanning segments. In this early model, the N-terminus was predicted to be located in the space between the inner and outer membranes that surround the forespore, while the C-terminus was proposed to reside in the cytoplasm of the mother cell. A distinct hydrophobic domain was identified spanning amino acid residues 58-87. However, further experimental evidence has led to a revised understanding of the BofA topology.
To empirically determine the topological arrangement of BofA within the membrane, researchers have utilized a combination of gene fusion techniques and biochemical fractionation.
A powerful and widely used method for mapping the topology of membrane proteins involves the construction of gene fusions with reporter proteins whose activities are dependent on their subcellular location. nih.gov This approach was applied to BofA by creating a series of fusions with the Escherichia coli genes phoA (encoding alkaline phosphatase) and lacZ (encoding β-galactosidase). nih.gov The underlying principle is that alkaline phosphatase (PhoA) is enzymatically active only when exported across the cytoplasmic membrane, whereas β-galactosidase (LacZ) is active only when it remains within the cytoplasm. asm.orgnih.gov
A systematic analysis of various bofA-phoA and bofA-lacZ fusions produced results that contradicted the initial three-transmembrane computational model. The experimental data strongly supported a different topological model where BofA has two transmembrane segments (TM1 and TM2). dntb.gov.uanih.gov Crucially, this experimentally validated model places both the N-terminal and C-terminal domains of the BofA protein in the periplasmic space, which, in the context of B. subtilis sporulation, corresponds to the region between the inner and outer forespore membranes. nih.govnih.gov
| BofA-PhoA Hybrid Protein | Alkaline Phosphatase (AP) Activity | Inferred Location of Fusion Point |
|---|---|---|
| BofA30-PhoA | Low/Inactive | Cytoplasmic |
| BofA57-PhoA | High | Periplasmic/Extracytoplasmic |
| BofA60-PhoA | High | Periplasmic/Extracytoplasmic |
| BofA87-PhoA | High | Periplasmic/Extracytoplasmic |
Data derived from studies on BofA-PhoA gene fusions analyzed in E. coli.
Biochemical fractionation experiments have provided further confirmation that BofA is an integral membrane protein. asm.orgnih.gov Studies involving the expression of BofA in E. coli demonstrated its assembly into the phospholipid membrane. nih.gov In B. subtilis, subcellular fractionation of sporulating cells revealed that BofA, often as a Green Fluorescent Protein (GFP) fusion, is enriched in the outer forespore membrane fraction, consistent with its role in the pro-σK processing complex. researchgate.netelifesciences.org This localization is critical for its interaction with SpoIVFA and SpoIVFB to regulate σK activation. researchgate.net Fractionation of E. coli cells heterologously expressing a functional N-terminally truncated BofA fusion protein (GFPΔ27BofA) also confirmed its association with the membrane fraction. nih.gov
Experimental Validation of Membrane Topology
Gene Fusion-Based Approaches (e.g., phoA-lacZ fusions)
Structural Domains and Functional Motifs
Detailed mutational and structural modeling studies have dissected the contributions of the N- and C-terminal regions of BofA to its function.
The N-terminal region of BofA, which includes the first predicted transmembrane segment (TMS1), appears to be partially dispensable for its core inhibitory function. elifesciences.org This region lacks highly conserved amino acid residues. elifesciences.org Notably, a variant of BofA lacking the first 27 amino acids (GFPΔ27BofA), which removes the first predicted transmembrane helix, remains a functional inhibitor of SpoIVFB, albeit with slightly reduced efficacy compared to the full-length protein. elifesciences.orgbiorxiv.org This indicates that while the N-terminus may contribute to the protein's stability or optimal positioning, it is not essential for the primary inhibitory mechanism.
In contrast, the C-terminal region is absolutely critical for the regulatory activity of BofA. nih.govnih.gov This domain is located in the intermembrane space surrounding the forespore. nih.gov Site-directed mutagenesis studies targeting the last five amino acids of the C-terminus have shown that this region is directly involved in the regulation of pro-σK processing. dntb.gov.uanih.gov More specifically, the terminal three amino acid residues are thought to be key determinants of the inhibitory effect on SpoIVFB. Structural models and cross-linking experiments suggest that the C-terminal region of BofA (approximately residues 65-87) makes extensive contact with SpoIVFB. researchgate.net Furthermore, this region is believed to interact with SpoIVFA, which in turn acts as a bridge, stabilizing the inhibitory complex of BofA and SpoIVFB. elifesciences.orgnih.govbiorxiv.org Conserved residues within the second transmembrane segment (TMS2) and the adjacent C-terminal region, such as N48 and T64, have been identified as being required for the full inhibition of SpoIVFB. elifesciences.orgbiorxiv.org
Influence of this compound Conformation on Inhibitory Activity
The inhibitory activity of the this compound is intrinsically linked to its three-dimensional conformation and its assembly into a larger complex. BofA does not act alone; it forms a ternary complex with the metalloprotease SpoIVFB and another regulatory protein, SpoIVFA, in the outer forespore membrane to exert its inhibitory effect. elifesciences.orgnih.govresearchgate.netmdpi.comasm.org The conformation of BofA within this complex is paramount for its function, which is primarily to block the active site of SpoIVFB.
Structural modeling, constrained by cross-linking and co-evolutionary data, suggests that BofA employs a steric hindrance mechanism to inhibit SpoIVFB. nih.govbiorxiv.org This model posits that conserved residues within BofA, such as N48, N61, and T64, interact to stabilize the structure of TMS2 and the C-terminal region. nih.govresearchgate.netelifesciences.org This stabilized conformation allows BofA's TMS2 to insert into and occupy the active site cleft of SpoIVFB, thereby physically blocking the substrate, pro-σK, from accessing the catalytic site. nih.govbiorxiv.orgelifesciences.orgsciety.org
The role of SpoIVFA appears to be to stabilize this inhibitory conformation. elifesciences.orgelifesciences.org Structural models predict that SpoIVFA acts as a bridge, connecting the C-terminal region of BofA to SpoIVFB, which helps to lock the inhibitory complex in place. nih.govelifesciences.orgresearchgate.netelifesciences.orgsciety.org Mutational analyses support this, showing that amino acids in BofA necessary for complex formation are also essential for its inhibitory function. nih.govpnas.org
Relief from this inhibition, which is a necessary step in the sporulation process, is thought to involve a significant conformational change or degradation of the inhibitory proteins. biorxiv.org Cleavage of SpoIVFA and BofA by other proteases likely destabilizes the inhibitory complex, leading to the removal of BofA's TMS2 from the SpoIVFB active site. biorxiv.org This allows the substrate to bind and be processed, triggering the next stage of development. biorxiv.org An earlier hypothesis suggested BofA might inhibit SpoIVFB by providing a metal ligand to the zinc ion in the active site, analogous to a cysteine switch mechanism, but more recent evidence favors the steric hindrance model where the N48 side chain points away from the zinc ion. biorxiv.orgnih.govpnas.org
The following table summarizes the relationship between BofA's conformation and its inhibitory function.
| BofA Conformation/State | Key Structural Features | Consequence for Inhibitory Activity | Reference |
| Inhibitory Conformation | Stabilized TMS2 and C-terminal region, facilitated by conserved residues (N48, N61, T64). Assembled in a complex with SpoIVFA and SpoIVFB. | TMS2 occupies the SpoIVFB active site, sterically hindering substrate access. Potent inhibition of pro-σK processing. | nih.govelifesciences.orgbiorxiv.orgresearchgate.netelifesciences.org |
| Loss of C-terminus | Deletion or mutation of the C-terminal residues. | Destabilization of the inhibitory complex; loss of function. | biorxiv.org |
| Disrupted Complex | Mutations in key residues (e.g., G75E) or cleavage of SpoIVFA/BofA. | BofA fails to form a stable complex with SpoIVFB. The inhibitory complex is destabilized. | biorxiv.orgnih.gov |
| Non-Inhibitory State | BofA's TMS2 is removed from the SpoIVFB active site. | Inhibition is relieved, allowing substrate access and processing by SpoIVFB. | biorxiv.org |
Biological Roles and Functional Mechanisms of Bofa Protein
Central Role in Sigma K (σK) Factor Activation Checkpoint
During the later stages of sporulation, gene expression in the mother cell compartment is controlled by the sigma factor σK. nih.gov However, σK is initially synthesized as an inactive precursor, pro-σK. nih.gov The conversion of pro-σK to its active form is a major checkpoint that coordinates gene expression between the mother cell and the developing forespore. nih.govmdpi.com The BofA protein plays a central, inhibitory role in this checkpoint, preventing the premature activation of σK. pnas.orgnih.gov It is part of a regulatory system that ensures pro-σK processing only occurs after the successful completion of earlier developmental stages, specifically the engulfment of the forespore by the mother cell. researchgate.netplos.org
The activation of σK requires the proteolytic cleavage of the "pro" sequence from pro-σK, a reaction catalyzed by the intramembrane metalloprotease SpoIVFB. plos.orgpnas.org BofA functions as a direct inhibitor of SpoIVFB's proteolytic activity. nih.govelifesciences.orgpnas.org BofA, along with another regulatory protein, SpoIVFA, forms a ternary complex with SpoIVFB in the membrane. mdpi.combiorxiv.org Within this complex, BofA is the primary inhibitor, while SpoIVFA is thought to act as a scaffold, stabilizing the complex and bringing BofA into close proximity with SpoIVFB. elifesciences.orgnih.govcuni.cz
Research findings indicate that a transmembrane segment of the this compound occupies the active site cleft of SpoIVFB, physically blocking the substrate (pro-σK) from accessing the catalytic site. elifesciences.orgmsu.edubiorxiv.org An early model also proposed that BofA might inhibit the metalloprotease by providing a metal ligand to the enzyme's active site, in a manner analogous to the "cysteine switch" mechanism seen in matrix metalloproteases. nih.govpnas.org Both BofA and SpoIVFA are required to effectively inhibit pro-σK processing until a specific signal arrives from the forespore. pnas.orgpnas.org
Table 1: Key Proteins in the Pro-σK Processing Checkpoint Complex
| Protein | Function | Location |
| BofA | Direct inhibitor of SpoIVFB protease activity. nih.govelifesciences.org | Outer forespore membrane (mother cell). mdpi.comelifesciences.org |
| SpoIVFB | Intramembrane metalloprotease that cleaves pro-σK to active σK. plos.orgpnas.org | Outer forespore membrane (mother cell). mdpi.comelifesciences.org |
| SpoIVFA | Stabilizes the inhibitory complex and anchors it in the membrane. elifesciences.orgnih.govcuni.cz | Outer forespore membrane (mother cell). mdpi.comelifesciences.org |
| Pro-σK | Inactive precursor of the transcription factor σK. nih.gov | Mother cell, associated with the outer forespore membrane. researchgate.net |
The inhibitory action of BofA is precisely controlled in both time and space. The BofA/SpoIVFA/SpoIVFB complex assembles in the outer forespore membrane, which is topologically part of the mother cell membrane that surrounds the forespore. mdpi.comresearchgate.netelifesciences.org This localization is crucial as it positions the complex to receive signals from the forespore. The formation and function of this inhibitory complex are temporally linked to the morphological progression of sporulation, occurring after the mother cell has completely engulfed the forespore. researchgate.netelifesciences.orgcuni.cz The expression of the bofA gene itself is under the control of mother cell-specific transcription factors, including being repressed by SpoIIID and activated by σE, ensuring it is produced at the correct developmental stage. pnas.orguni-goettingen.de
Inhibition of Pro-σK Processing by SpoIVFB Metalloprotease
Involvement in Intercompartmental Signaling Pathways
The regulation of pro-σK processing is a classic example of intercompartmental signaling, where the developmental state of the forespore dictates gene expression in the mother cell. nih.govnih.gov BofA is a linchpin in this communication, acting as the component that keeps the mother cell's developmental program paused until it receives the "go-ahead" signal from the forespore. researchgate.netasm.org Mutations in the bofA gene can "bypass" the need for this forespore signal, leading to premature activation of σK and highlighting BofA's role as the crucial negative regulator. nih.gov
The signal that relieves BofA's inhibition originates from the forespore. nih.govelifesciences.org After the completion of engulfment and under the control of the forespore-specific transcription factor σG, the forespore synthesizes and secretes two key signaling proteases into the space between the inner and outer forespore membranes: SpoIVB and CtpB. elifesciences.orgnih.govresearchgate.net
SpoIVB is the primary and essential signaling protease required to activate the pro-σK processing pathway. researchgate.net CtpB is a secondary protease that appears to work with SpoIVB to fine-tune the timing and efficiency of the activation signal. nih.gov These proteases are the specific messengers sent by the forespore to communicate its developmental status to the BofA-controlled checkpoint in the mother cell membrane. nih.govresearchgate.net
Table 2: Forespore-Derived Signaling Proteases
| Protein | Function | Origin |
| SpoIVB | Primary signaling serine protease that initiates the relief of inhibition. elifesciences.orgresearchgate.net | Secreted from the forespore. mdpi.comasm.org |
| CtpB | Secondary signaling protease that fine-tunes the timing of activation. nih.gov | Secreted from the forespore (and also produced in the mother cell). mdpi.comresearchgate.net |
Upon being secreted into the intermembrane space, SpoIVB and CtpB act on the BofA/SpoIVFA/SpoIVFB complex. elifesciences.orgbiorxiv.org The primary target of the signaling proteases is SpoIVFA. plos.orgresearchgate.net SpoIVB cleaves the extracellular domain of SpoIVFA, which destabilizes the entire inhibitory complex. elifesciences.orgbiorxiv.orgbiorxiv.org CtpB can also cleave SpoIVFA and has been shown to be capable of cleaving BofA as well. elifesciences.orgbiorxiv.org
This proteolytic cleavage of the regulatory components dismantles the inhibitory structure. plos.orgpnas.org Once SpoIVFA is cleaved, the inhibition imposed by BofA on SpoIVFB is relieved. plos.orgelifesciences.org The now-active SpoIVFB protease is free to cleave the N-terminal pro-sequence from pro-σK. elifesciences.org This releases the mature, active σK transcription factor into the mother cell cytoplasm, where it can direct the transcription of late-stage sporulation genes required for spore coat formation and eventual lysis of the mother cell to release the mature spore. researchgate.netelifesciences.org
Coordination with Forespore-Derived Signals (e.g., SpoIVB, CtpB)
Broader Implications in Bacterial Development
The regulatory pathway involving BofA is fundamental to the successful completion of bacterial sporulation, a key survival strategy for many bacteria. elifesciences.orgnih.gov Understanding the BofA-mediated inhibition of SpoIVFB provides insight into how bacteria can achieve precise temporal and spatial control over developmental processes through intricate cell-cell communication. nih.gov Because endospore formation is a critical aspect of the persistence and pathogenicity of bacteria like Bacillus anthracis and Clostridioides difficile, understanding the regulation of this process could inform strategies to control these pathogens. elifesciences.org
Furthermore, the activation of σK via regulated intramembrane proteolysis (RIP) is a model system for a widely conserved signaling mechanism found in all domains of life. nih.govpnas.org The study of how inhibitory proteins like BofA modulate the activity of intramembrane proteases has broader implications for understanding similar pathways that control diverse biological processes, including stress responses and development in other organisms. elifesciences.orgnih.govelifesciences.org
Contribution to Biofilm Formation Processes
Biofilm formation in Bacillus subtilis is a complex, multicellular behavior that provides a survival advantage. researchgate.net This process involves the production of an extracellular matrix that encases the bacterial community. The matrix is primarily composed of an exopolysaccharide, synthesized by proteins encoded by the epsA-O operon, and an amyloid-like protein, TasA, encoded by the tapA-sipW-tasA operon. nih.govnih.gov The decision to form a biofilm is controlled by a sophisticated regulatory network. A key master regulator, Spo0A, when activated by phosphorylation, initiates the biofilm pathway. nih.govfrontiersin.org It does so in part by activating the expression of SinI, an anti-repressor that inactivates SinR. elifesciences.orgnih.gov SinR is the primary repressor of the matrix production operons (eps and tapA). nih.govelifesciences.org
Research findings implicate the this compound in the regulation of biofilm formation, particularly during the initial stages. ontosight.ai While the precise molecular mechanism remains to be fully elucidated, it is suggested that BofA may contribute to this process by influencing the expression of genes responsible for matrix production or by affecting cell-to-cell communication pathways that are essential for coordinating community behavior. ontosight.ai
Table 1: Key Regulatory and Matrix Proteins in B. subtilis Biofilm Formation This table is interactive. Click on the headers to sort.
| Protein | Gene/Operon | Function in Biofilm Formation |
|---|---|---|
| Spo0A | spo0A | Master regulator; activates biofilm formation upon phosphorylation. nih.govfrontiersin.org |
| SinR | sinR | Master repressor; directly represses matrix operons. nih.govelifesciences.org |
| SinI | sinI | Anti-repressor; inactivates SinR to permit matrix gene expression. elifesciences.orgnih.gov |
| TasA | tapA-sipW-tasA | Major protein component of the biofilm matrix; forms amyloid-like fibers. nih.gov |
| Eps proteins | epsA-O | Synthesize the exopolysaccharide component of the biofilm matrix. nih.gov |
Modulation of Vegetative-to-Sporulating State Transition
The role of BofA is more extensively characterized in the regulation of sporulation, a developmental process B. subtilis undergoes in response to starvation. ebi.ac.uk Sporulation involves the formation of a dormant, resistant endospore within a mother cell. nih.gov This process requires precise temporal and spatial control of gene expression, which is managed by a cascade of sigma factors. ebi.ac.uk
BofA is a critical negative regulator in the activation of the mother-cell-specific transcription factor, σK (sigma-K). nih.govelifesciences.org The σK factor is initially synthesized as an inactive precursor, pro-σK. elifesciences.org Its activation requires proteolytic cleavage by a membrane-embedded metalloprotease, SpoIVFB. frontiersin.orgresearchgate.net The activity of SpoIVFB is tightly controlled to ensure that σK-dependent genes are expressed only at the correct time, following specific developmental signals from the forespore. nih.govebi.ac.uk
BofA functions as the primary inhibitor of the SpoIVFB protease. frontiersin.org It forms a regulatory complex in the mother cell membrane with SpoIVFB and another protein, SpoIVFA. ebi.ac.ukbiorxiv.org Within this complex, BofA directly inhibits the intramembrane proteolysis of pro-σK. ebi.ac.ukfrontiersin.org Genetic and biochemical studies have shown that BofA and SpoIVFA are both necessary to prevent premature processing of pro-σK. frontiersin.org BofA appears to be the direct inhibitor, while SpoIVFA is thought to help assemble and stabilize the inhibited complex. frontiersin.orgfrontiersin.org This inhibition is eventually relieved by a signal from the forespore, which allows SpoIVFB to cleave pro-σK, activating the σK-dependent gene expression program required for the late stages of spore development. frontiersin.org Mutations in the bofA gene can bypass the need for this forespore signal, leading to premature activation of pro-σK. nih.govelifesciences.org
Table 2: Proteins Involved in the BofA-Mediated Regulation of Pro-σK Processing This table is interactive. Click on the headers to sort.
| Protein | Gene/Operon | Function in Sporulation | Interaction with BofA |
|---|---|---|---|
| Pro-σK | sigK | Inactive precursor of the mother cell transcription factor σK. elifesciences.org | BofA indirectly prevents its activation by inhibiting SpoIVFB. frontiersin.org |
| SpoIVFB | spoIVF | Membrane metalloprotease that activates pro-σK by cleavage. frontiersin.orgresearchgate.net | Forms a complex with BofA; BofA directly inhibits its protease activity. ebi.ac.uk |
| SpoIVFA | spoIVF | Membrane protein required for the stable inhibition of SpoIVFB. elifesciences.org | Forms a ternary complex with BofA and SpoIVFB, stabilizing the inhibited state. frontiersin.orgbiorxiv.org |
| σK | sigK | Active transcription factor controlling late mother cell gene expression. nih.gov | BofA's inhibitory role delays the formation of active σK. elifesciences.org |
Transcriptional and Translational Regulation of the bofA Gene
The expression of the bofA gene is intricately linked to the sporulation process, with its transcription being activated at a specific stage of development. This regulation is primarily orchestrated by sporulation-specific sigma factors and influenced by the gene's location within a larger operon.
Regulation by Sporulation-Specific Sigma Factors (e.g., σE, σG)
The transcription of the bofA gene is under the control of the mother cell-specific sigma factor, σE. uni-goettingen.de This ensures that BofA is produced in the correct cellular compartment—the mother cell—during the later stages of sporulation. dntb.gov.uamicrobiologyresearch.org The activity of σE itself is a critical control point in the sporulation cascade. In addition to σE, the forespore-specific sigma factor, σG, indirectly influences BofA's role. nih.gov The activation of the key developmental transcription factor, σK, in the mother cell is coupled to gene expression directed by σG in the forespore. nih.gov BofA is a key player in this intercompartmental signaling pathway. nih.gov Furthermore, the transcription of bofA is repressed by the mother cell transcription factor SpoIIID, adding another layer of regulatory control. uni-goettingen.depnas.org
Operon Organization and Genomic Context
The bofA gene is located within a larger operon structure on the Bacillus subtilis chromosome. nii.ac.jp It is part of the dnaX-yaaK-recR-yaaL-bofA operon. uni-goettingen.de This genomic arrangement suggests a potential co-regulation and functional relationship between the gene products of this operon. The bofA gene itself is a small open reading frame of 87 codons. nih.gov The mRNA transcript of bofA is notably stable, with a half-life greater than 15 minutes, which may contribute to the sustained presence of the this compound during the specific developmental window in which it functions. uni-goettingen.de
Mutational Analyses of bofA Gene
Mutational studies have been instrumental in elucidating the function of the this compound. Both spontaneous and targeted mutations have revealed its critical role in the regulation of σK activation and have helped to map functional domains within the protein.
Bypass-of-Forespore (Bof) Mutations and Their Phenotypes
Mutations in the bofA gene were first identified through genetic screens for "bypass-of-forespoore" (Bof) phenotypes. nih.gov These mutations relieve the dependence of pro-σK processing in the mother cell on the signaling pathway originating from the forespore. nih.gov In a wild-type scenario, the processing of the inactive precursor, pro-σK, to its active form, σK, is inhibited until a signal is received from the forespore. nih.govpnas.org However, bofA mutations bypass this checkpoint, leading to premature activation of σK. nih.gov This demonstrates that a primary function of BofA is to act as an inhibitor of pro-σK processing. pnas.orgnih.gov
Targeted Mutagenesis of Specific Residues and Domains
Site-directed mutagenesis has been employed to investigate the function of specific regions of the this compound. microbiologyresearch.org These studies have highlighted the importance of the C-terminal domain of BofA. dntb.gov.uamicrobiologyresearch.org Modifications to the last five amino acid residues of the protein have been shown to impact its regulatory function. dntb.gov.uamicrobiologyresearch.org For instance, a single amino acid change, from glycine (B1666218) at position 75 to glutamic acid (G75E), impairs the ability of BofA to inhibit the processing of pro-σK. pnas.orgnih.gov This specific mutation has been shown to disrupt the formation of a complex between BofA and the protease SpoIVFB, which is responsible for cleaving pro-σK. pnas.orgnih.gov
Effects of Mutations on this compound Stability and Function
Table 1: Key Genes and Proteins in BofA-mediated Regulation
| Gene/Protein | Function |
|---|---|
| bofA | Encodes the this compound, an inhibitor of pro-σK processing. uni-goettingen.de |
| This compound | An integral membrane protein that negatively regulates the activation of σK. uni-goettingen.denih.gov |
| σE | A mother cell-specific sigma factor that directs the transcription of bofA. uni-goettingen.de |
| σG | A forespore-specific sigma factor whose activity is linked to the regulation of σK activation. nih.gov |
| σK | A mother cell-specific transcription factor activated by proteolytic processing of pro-σK. nih.gov |
| pro-σK | The inactive precursor of σK. nih.gov |
| SpoIIID | A mother cell transcription factor that represses bofA expression. uni-goettingen.depnas.org |
| SpoIVFA | A regulatory protein that, along with BofA, inhibits pro-σK processing. nih.govpnas.org |
| SpoIVFB | A putative metalloprotease that carries out the proteolytic processing of pro-σK. pnas.orgpnas.org |
Table 2: Summary of Key bofA Mutations and Their Effects
| Mutation | Description | Phenotype/Effect |
|---|---|---|
| Bypass-of-Forespore (Bof) mutations | Spontaneous or induced mutations in the bofA gene. | Relieves the dependence of pro-σK processing on the forespore signal, leading to premature σK activation. nih.gov |
| G75E | Site-directed mutation changing Glycine at position 75 to Glutamic acid. | Impairs the ability of BofA to inhibit pro-σK processing and disrupts its interaction with SpoIVFB. pnas.orgnih.gov |
| C-terminal modifications | Alterations to the last five amino acid residues. | Affects the regulatory function of BofA in pro-σK processing. dntb.gov.uamicrobiologyresearch.org |
Formation of Multimeric Inhibitory Complexes
The primary role of BofA is to act as a direct inhibitor of the SpoIVFB metalloprotease, preventing the premature activation of the transcription factor pro-σK. researchgate.netelifesciences.org This inhibition is not a simple one-to-one interaction but involves the assembly of a larger, more stable ternary complex.
Interaction with SpoIVFB Intramembrane Metalloprotease
BofA directly inhibits the SpoIVFB intramembrane metalloprotease, a key enzyme in the sporulation cascade. elifesciences.org This inhibitory action is achieved by the second transmembrane segment (TMS2) of BofA physically occupying the active site cleft of SpoIVFB. elifesciences.orgnih.govbiorxiv.org This blockage prevents the substrate, pro-σK, from accessing the catalytic site, thereby halting its processing and activation. nih.govbiorxiv.org While BofA is the direct inhibitor, its ability to effectively suppress SpoIVFB activity is dependent on its association with another protein, SpoIVFA. elifesciences.orgnih.gov
Complex Formation with SpoIVFA Protein: A Tethering and Stabilizing Role
The SpoIVFA protein is essential for the stable inhibition of SpoIVFB by BofA. elifesciences.orgnih.gov SpoIVFA's primary role is to tether and stabilize the entire inhibitory complex. elifesciences.orgbiorxiv.org It acts as a bridge, connecting the C-terminal region of BofA to SpoIVFB, thereby forming a stable, membrane-embedded inhibitory complex. researchgate.netelifesciences.orgnih.gov This ternary complex, consisting of BofA, SpoIVFA, and SpoIVFB, is significantly more stable than the individual proteins or any dimeric combination, with the absence of any one component often leading to the degradation of the other two. researchgate.net The formation of this heterotrimeric membrane complex enhances the accumulation of each protein, likely by protecting them from proteolytic degradation. researchgate.net
Assembly and Disassembly Dynamics of the Ternary Complex
The assembly of the BofA-SpoIVFA-SpoIVFB complex is a critical regulatory checkpoint. researchgate.net The three proteins form a complex in the outer forespore membrane during the process of engulfment. elifesciences.org The complex remains in an inhibited state until a signal is received from the forespore. researchgate.net This signal comes in the form of the SpoIVB protease, which is secreted from the forespore. researchgate.net SpoIVB initiates the disassembly of the inhibitory complex by cleaving SpoIVFA. researchgate.netresearchgate.net This cleavage destabilizes the entire complex, leading to the relief of BofA's inhibition of SpoIVFB. Once inhibition is lifted, SpoIVFB is free to cleave pro-σK, initiating the final stages of spore development. researchgate.netresearchgate.net
Protein-Protein Interaction Interfaces
The formation and stability of the inhibitory complex are dictated by specific molecular interactions at the protein-protein interfaces. Researchers have employed techniques like disulfide cross-linking, genetic analysis, and computational modeling to identify the key residues and structural features governing these interactions.
Identification of Residues Mediating Direct Interactions
Specific amino acid residues within BofA are crucial for its inhibitory function and its interaction with SpoIVFB and SpoIVFA. Cross-linking experiments and mutational analyses have identified several key residues. A transmembrane segment of BofA has been shown to occupy the active site cleft of SpoIVFB, directly blocking substrate access. elifesciences.orgnih.govsciety.org
Notably, three conserved residues in or near the second transmembrane segment (TMS2) of BofA—N48, N61, and T64—have been identified as essential for the inhibition of SpoIVFB. biorxiv.org Structural models suggest that N48 in TMS2 may interact with T64 and possibly N61 to stabilize a membrane-embedded C-terminal region of BofA. biorxiv.orgbiorxiv.org Deletion or mutation of these residues leads to a loss of SpoIVFB inhibition. researchgate.net
| Protein | Key Interacting Residues | Interacting Partner(s) | Role in Interaction |
|---|---|---|---|
| BofA | N48, N61, T64 | SpoIVFB, BofA (intramolecular) | Required for SpoIVFB inhibition; stabilization of BofA structure. biorxiv.org |
| BofA | Transmembrane Segment 2 (TMS2) | SpoIVFB | Occupies the active site cleft of SpoIVFB, blocking substrate access. elifesciences.orgnih.gov |
| BofA | C-terminal region | SpoIVFA | Bridging interaction to stabilize the ternary complex. researchgate.netelifesciences.org |
Impact on Partner Protein Localization and Stability
The this compound does not function in isolation; its regulatory effects are intricately linked to its interactions with partner proteins, primarily SpoIVFA and SpoIVFB. These interactions are crucial for both the correct positioning of the proteolytic machinery within the developing sporangium and for maintaining the stability of the components involved.
Influence of this compound on SpoIVFA and SpoIVFB Localization to the Outer Forespore Membrane
The precise localization of the pro-σK processing machinery to the outer forespore membrane is critical for the timely activation of σK. BofA, in conjunction with SpoIVFA, plays a key role in this spatial organization. nih.govbiorxiv.org SpoIVFA, SpoIVFB, and BofA assemble into a tripartite complex in the outer forespore membrane. nih.govpnas.org
Research indicates that SpoIVFA is central to the localization of this entire complex. nih.gov It acts as a scaffold or platform, tethering BofA and the SpoIVFB protease together and directing their collective localization to the membrane surrounding the forespore. nih.gov In the absence of SpoIVFA, both a fusion protein of BofA (GFPΔ27BofA) and SpoIVFB-GFP fail to correctly localize to the outer forespore membrane, highlighting the essential role of SpoIVFA in anchoring the complex. pnas.org While BofA is a crucial component of the inhibitory complex, its own correct localization is dependent on its interaction with SpoIVFA. pnas.orgelifesciences.org Therefore, BofA influences the localization of SpoIVFB indirectly by being a necessary partner in the SpoIVFA-dependent assembly of the membrane-bound complex. asm.org
Stabilization of SpoIVFA and SpoIVFB by this compound
BofA's interaction with its partner proteins extends beyond localization to significantly impact their stability.
Stabilization of SpoIVFA: Experimental evidence strongly supports a model where BofA protects SpoIVFA from proteolytic degradation. nih.govnih.gov In the presence of BofA, the levels of SpoIVFA increase substantially, with one study reporting a more than 20-fold increase. nih.gov This enhanced accumulation is due to a significant increase in the protein's stability. nih.gov In the absence of BofA, SpoIVFA is rapidly degraded, exhibiting a half-life of less than 1.5 minutes. nih.gov However, when BofA is present, SpoIVFA's half-life is extended to approximately 10 minutes. nih.gov This stabilization is crucial for maintaining a sufficient pool of the SpoIVFA-BofA-SpoIVFB complex to prevent premature pro-σK processing.
Stabilization of SpoIVFB: The stability of the SpoIVFB protease is also influenced by its association with BofA and SpoIVFA. SpoIVFA is required to stabilize SpoIVFB within the membrane, and BofA, in turn, has a positive effect on the assembly and stability of the SpoIVFA-SpoIVFB complex. asm.org It is proposed that SpoIVFA helps SpoIVFB adopt a stable six-transmembrane configuration within the outer forespore membrane, a conformation that is less stable when SpoIVFB is expressed alone. asm.org By stabilizing SpoIVFA and participating in the tripartite complex, BofA contributes to maintaining the structural integrity and stability of the SpoIVFB enzyme prior to its activation signal. biorxiv.orgasm.org
Research Findings on this compound Interactions
| Finding | Interacting Proteins | Key Outcome | Reference(s) |
| Complex Formation | SpoIVFA, SpoIVFB | BofA, SpoIVFA, and SpoIVFB form a multimeric complex. | nih.govpnas.orgnih.gov |
| Localization | SpoIVFA, SpoIVFB | SpoIVFA is essential for localizing the BofA-SpoIVFB complex to the outer forespore membrane. | biorxiv.orgpnas.orgnih.gov |
| Stabilization of SpoIVFA | SpoIVFA | BofA protects SpoIVFA from degradation, increasing its half-life from <1.5 min to 10 min. | nih.gov |
| Accumulation of SpoIVFA | SpoIVFA | The presence of BofA leads to a >20-fold increase in SpoIVFA levels. | nih.gov |
| Stabilization of SpoIVFB | SpoIVFA, SpoIVFB | BofA positively affects the assembly of the SpoIVFA-SpoIVFB complex, which stabilizes SpoIVFB in the membrane. | asm.org |
Genetic Regulation of Bofa
The expression of the bofA gene is itself tightly regulated during sporulation. Transcription of bofA is strongly repressed by the mother cell transcription factor SpoIIID. pnas.org This adds another layer of control to the activation of σK, ensuring that the inhibitor (BofA) and the protease it regulates (SpoIVFB) are expressed at the appropriate times and levels. pnas.org
Bofa Homologs in Other Bacteria
Homologs of the BofA protein have been identified in other spore-forming bacteria, such as Bacillus cereus and Peribacillus psychrosaccharolyticus, as well as in some Clostridium species. uniprot.orguniprot.orgnih.gov The presence of BofA homologs in these organisms suggests that the mechanism of regulating late-stage sporulation transcription factors may be conserved. However, there are also differences. For instance, in Clostridium difficile, the ortholog of σK does not have a pro-sequence and its activation is controlled by a DNA rearrangement event, indicating that the regulatory pathways can diverge significantly. nih.gov
Methodological Approaches in Bofa Protein Research
Genetic Techniques for Functional Analysis
Genetic manipulation has been fundamental to understanding the in vivo relevance of BofA. By altering the bofA gene, researchers have been able to observe the resulting phenotypic changes and infer the protein's function.
Gene deletion and insertion techniques are powerful tools for assessing the necessity and function of a gene. savemyexams.com A frameshift mutation, caused by the insertion or deletion of nucleotides in a number that is not divisible by three, can alter the reading frame and lead to a completely different and often non-functional protein. wikipedia.org
In BofA research, deletion of the bofA gene was a critical step in confirming its role. Studies involving the creation of a bofA deletion mutant (ΔbofA) in B. subtilis demonstrated that the absence of BofA leads to the premature processing of the pro-σK protein. nih.gov This phenotype, often referred to as "bypass of forespore" (Bof), signifies that BofA is not essential for the processing event itself but rather acts as a negative regulator. nih.gov Complementation analysis, where a functional copy of the bofA gene is reintroduced into a deletion strain at a different locus (like the amyE locus), has been used to confirm that the observed effects are directly due to the absence of BofA.
Insertional mutagenesis has also contributed to the understanding of BofA. These mutations, which can disrupt the gene's coding sequence, have been used to create loss-of-function alleles to study the resulting phenotypes. savemyexams.comneb.com
| Technique | Organism/System | Purpose | Key Finding | Reference |
|---|---|---|---|---|
| Gene Deletion (ΔbofA) | Bacillus subtilis | To determine the null phenotype of the bofA gene. | Deletion of bofA relieves the dependence of pro-σK processing on the forespore signal, indicating BofA is an inhibitor. | nih.gov |
| Complementation Analysis | Bacillus subtilis (ΔbofA strain) | To confirm that the observed phenotype is due to the bofA deletion. | Reintroducing a wild-type copy of bofA at the amyE locus restores the normal regulation of pro-σK processing. |
Site-directed mutagenesis allows for specific, intentional changes to the DNA sequence of a gene, enabling the study of the functional significance of particular amino acid residues. nih.govwikipedia.org This technique has been extensively applied to the bofA gene to map functional domains and identify critical residues for its inhibitory activity and protein-protein interactions. nih.govnih.gov
Initial genetic screens were designed to isolate "bypass of forespore" (bof) mutants, which led to the identification of the bofA locus. nih.gov These screens identified mutations that relieved the dependence of pro-σK processing on signals from the forespore. nih.gov
Subsequent, more targeted site-directed mutagenesis studies focused on specific regions of the BofA protein. elifesciences.org For instance, mutations were introduced in the C-terminal region of BofA. Analysis of these mutants revealed that modifications to the last few amino acid residues could impact the inhibitory function of the protein, suggesting the C-terminal tail is a crucial functional domain. Further mutational analysis identified specific conserved residues, such as G75, that are essential for BofA's ability to inhibit the protease SpoIVFB and to form a complex with it. nih.govnih.gov A G75E mutation, for example, resulted in a protein that, while stable, was unable to inhibit pro-σK processing or interact with SpoIVFB. nih.gov
Reporter genes are powerful tools for studying gene expression and protein localization. libretexts.orgpromega.com They encode proteins that are easily detected and measured. libretexts.org In the study of BofA, fusions of the bofA gene with reporter genes like lacZ (encoding β-galactosidase) and phoA (encoding alkaline phosphatase) have been instrumental in determining its membrane topology.
The principle behind this approach is that the enzymatic activity of the reporter protein depends on its cellular location. Alkaline phosphatase (PhoA) is active only when exported to the oxidizing environment of the periplasm (or the intermembrane space in the case of B. subtilis sporulation), while β-galactosidase (LacZ) is active in the reducing environment of the cytoplasm.
By creating a series of fusions between different lengths of the this compound and these reporters and then measuring the resulting enzyme activities in E. coli, researchers were able to map which parts of the this compound reside in the cytoplasm and which are located in the intermembrane space. This analysis led to a topological model of BofA as an integral membrane protein with two transmembrane segments, with both its N- and C-termini located in the space between the inner and outer membranes surrounding the forespore.
| Reporter Fusion | Principle of Activity | Inferred Location of BofA Domain | Reference |
|---|---|---|---|
| BofA-LacZ | β-galactosidase is active in the cytoplasm (reducing environment). | Domains fused to LacZ that show activity are located in the cytoplasm. | |
| BofA-PhoA | Alkaline phosphatase is active in the periplasm/intermembrane space (oxidizing environment). | Domains fused to PhoA that show activity are located in the intermembrane space. |
Site-Directed Mutagenesis and Genetic Screens
Biochemical and Biophysical Characterization
Biochemical and biophysical methods complement genetic analyses by allowing for the direct study of the protein itself—its expression, purification, and interactions with other molecules.
To perform detailed biochemical studies, BofA must be produced in sufficient quantities. This is often achieved through recombinant protein expression, where the bofA gene is cloned into an expression vector and introduced into a host organism, typically E. coli. nih.govnih.govthermofisher.com This heterologous expression system allows for the controlled, high-level production of the protein. bio-rad.com
To facilitate purification and detection, BofA is often expressed as a fusion protein with an affinity tag. thermofisher.com For example, a Green Fluorescent Protein (GFP) tag has been fused to BofA (e.g., GFPΔ27BofA), which not only aids in monitoring expression and localization but also in purification. nih.govelifesciences.org Similarly, polyhistidine-tags (His-tags) can be added, which allow for purification using immobilized metal affinity chromatography (IMAC). thermofisher.com
Researchers have engineered E. coli to co-express BofA with its substrate (pro-σK) and its binding partner (SpoIVFB). nih.govnih.gov This system has been invaluable for studying the inhibitory effect of BofA on pro-σK processing in a simplified, controlled environment outside of B. subtilis. nih.govnih.gov Following expression, cells are lysed, and the protein of interest is purified from the cell lysate using chromatographic techniques. thermofisher.comembl.org
Identifying the interaction partners of a protein is crucial to understanding its function. Co-immunoprecipitation (Co-IP) is a widely used technique to study protein-protein interactions in their native context. thermofisher.com The method involves using an antibody to capture a specific protein (the "bait"), which in turn pulls down any proteins that are bound to it (the "prey"). thermofisher.com
Co-IP experiments have been fundamental in demonstrating the physical interaction between BofA and SpoIVFB. nih.govuts.edu.aufigshare.com In a typical experiment, E. coli cells are engineered to co-express tagged versions of BofA and SpoIVFB. nih.gov After cell lysis, an antibody specific to one of the protein's tags is used to precipitate it from the lysate. The resulting precipitate is then analyzed, often by western blotting, to see if the partner protein was co-precipitated. These studies have shown that BofA and SpoIVFB form a stable complex, which is a key aspect of the inhibitory mechanism. nih.govnih.gov Mutational analysis combined with Co-IP has further shown that residues critical for BofA's inhibitory function are also necessary for its interaction with SpoIVFB. nih.gov
Cross-Linking Approaches to Map Interaction Sites
Disulfide cross-linking has been a pivotal technique to map the interaction interfaces between BofA, SpoIVFB, and Pro-σK. biorxiv.orgnih.gov By introducing cysteine residues at specific sites, researchers can induce the formation of disulfide bonds between proteins that are in close proximity, thereby identifying interaction domains.
One key finding from cross-linking studies is that the second transmembrane segment (TMS2) of BofA occupies the active site region of the intramembrane metalloprotease SpoIVFB. biorxiv.orgnih.gov This was demonstrated by observing cross-linking between specific residues within BofA's TMS2 and the active site of SpoIVFB. biorxiv.org These experiments revealed that BofA and another inhibitory protein, SpoIVFA, interfere with the cross-linking between the N-terminal pro-region of Pro-σK and the active site region and interdomain linker of SpoIVFB. biorxiv.org
Interestingly, a variant of BofA lacking the first predicted transmembrane segment (TMS1), in conjunction with SpoIVFA, was less effective at hindering some of these cross-links. biorxiv.org This suggests that while TMS2 is the primary occupant of the active site cleft, TMS1 also contributes to the steric hindrance of substrate interaction. researchgate.net Specifically, full-length BofA was more effective than the TMS1-lacking variant at impeding cross-links between the Pro-σK pro-region and the SpoIVFB membrane-reentrant loop. researchgate.net
These cross-linking studies have been instrumental in developing a model where BofA and SpoIVFA act as a physical barrier, preventing the substrate, Pro-σK, from accessing the catalytic site of SpoIVFB. biorxiv.orgnih.gov
| Interacting Proteins | Cross-linking Observation | Implication |
| BofA (TMS2) and SpoIVFB (active site) | Disulfide bond formation | BofA TMS2 occupies the SpoIVFB active site. biorxiv.orgnih.gov |
| Pro-σK (N-terminal pro-region) and SpoIVFB (active site) | Interference by BofA and SpoIVFA | BofA and SpoIVFA block substrate access to the active site. biorxiv.org |
| Pro-σK (pro-region) and SpoIVFB (membrane-reentrant loop) | Greater hindrance by full-length BofA compared to TMS1-lacking BofA | BofA TMS1 contributes to steric hindrance of substrate interaction. researchgate.net |
In vitro Proteolysis Assays in Reconstituted Systems
In vitro proteolysis assays using reconstituted systems have been fundamental in understanding the inhibitory function of BofA on SpoIVFB. pnas.orgnih.gov These assays typically involve purifying the relevant proteins—SpoIVFB, Pro-σK, and BofA—and reconstituting them into proteoliposomes, which are artificial lipid vesicles that mimic the cell membrane environment. pnas.org This allows for a controlled assessment of proteolytic activity and inhibition.
In such systems, the cleavage of Pro-σK by SpoIVFB can be monitored over time. The addition of BofA to this reconstituted system has been shown to markedly inhibit the processing of Pro-σK. nih.gov This provides direct evidence for BofA's role as an inhibitor of SpoIVFB's metalloprotease activity. nih.gov
Furthermore, these in vitro assays have been used to investigate the requirements for SpoIVFB activity, such as its dependence on zinc, and its inhibition by metal chelators. pnas.org The development of these reconstituted systems has also been proposed as a platform for screening potential inhibitors of intramembrane proteases. pnas.orgnih.gov
Advanced Imaging and Localization Techniques
Fluorescence Microscopy with Protein Fusions (e.g., GFP-BofA)
Fluorescence microscopy, particularly with the use of Green Fluorescent Protein (GFP) fusions, has been a powerful tool to visualize the subcellular localization of BofA in living cells. wikipedia.orgelifesciences.orgscispace.comlibretexts.orglicorbio.comnih.gov By genetically fusing the gene encoding GFP to the bofA gene, researchers can create a chimeric protein (GFP-BofA) that is fluorescent and can be tracked within the cell. libretexts.orglicorbio.com
Studies using GFP-BofA have shown that the protein localizes to the outer forespore membrane during the process of sporulation in Bacillus subtilis. elifesciences.orgnih.gov This localization is consistent with its role in regulating the activity of SpoIVFB, which is also present in this membrane. The use of GFP fusions has been crucial in demonstrating the co-localization of BofA with SpoIVFA and SpoIVFB, supporting the model that these proteins form a complex. elifesciences.orgnih.gov
Moreover, functional analysis of GFP-BofA fusions has been important. For instance, a GFP fusion to a BofA variant lacking the first transmembrane segment (GFPΔ27BofA) was shown to be a functional inhibitor, albeit slightly less so than the full-length protein. elifesciences.org This observation, combined with localization studies, helps to correlate the structural domains of BofA with its function and subcellular targeting. elifesciences.org
| Fusion Protein | Localization | Significance |
| GFP-BofA | Outer forespore membrane | Confirms the site of BofA action during sporulation. elifesciences.orgnih.gov |
| GFPΔ27BofA | Outer forespore membrane | Demonstrates that TMS1 is not essential for localization but contributes to full inhibitory function. elifesciences.org |
Spatiotemporal Dynamics of this compound Localization
The study of the spatiotemporal dynamics of BofA provides insights into how its localization is regulated over time and in response to developmental cues. nih.govnih.govpnas.org During the process of sporulation, the timing and precise positioning of BofA are critical for its function.
Systematic studies on the localization of a wide range of bacterial membrane proteins have shown that many, including BofA, exhibit a punctate or patchy localization pattern within the membrane. nih.gov This suggests that these proteins may form multimers or be concentrated in specific lipid microdomains. nih.gov For BofA, this dynamic localization culminates in its specific targeting to the forespore during the late stationary phase of growth, which is consistent with its role in sporulation. nih.gov The dynamic regulation of protein localization is a general principle in bacteria, crucial for processes like cell division, differentiation, and morphogenesis. nih.govnih.gov
Computational and Structural Modeling
Prediction of Transmembrane Domains and Protein Topology
Initial predictions using programs like TopPred suggested a model with three transmembrane-spanning domains. However, experimental validation using gene fusions with reporter genes like phoA and lacZ in Escherichia coli led to a revised topological model. microbiologyresearch.orgdntb.gov.ua These experiments are based on the principle that the enzymatic activity of the reporter proteins depends on their cellular location (periplasm vs. cytoplasm). The results of these fusion studies were consistent with a model of BofA having two transmembrane segments (TM1 and TM2), with both the N- and C-terminal domains located in the space between the inner and outer forespore membranes. microbiologyresearch.orgdntb.gov.ua
More recent predictions, available through databases like UniProt and the AlphaFold Protein Structure Database, also support a model with multiple transmembrane helices. ebi.ac.ukebi.ac.ukuniprot.org For instance, the UniProt entry for BofA from Bacillus cereus predicts three helical transmembrane domains. uniprot.org These predictive tools, often based on hidden Markov models or deep learning, are essential for generating initial hypotheses about protein topology that can then be tested experimentally. dtu.dkbiolib.com
| Prediction Method | Predicted Number of Transmembrane Domains | Predicted Topology |
| TopPred | 3 | N-terminus in intermembrane space, C-terminus in mother cell cytoplasm. |
| Gene Fusions (bofA-phoA/lacZ) | 2 | N- and C-termini in the intermembrane space. microbiologyresearch.orgdntb.gov.ua |
| UniProt (for B. cereus BofA) | 3 | Helical transmembrane domains. uniprot.org |
| AlphaFold | Multiple Helices | Provides a 3D structural model consistent with a transmembrane protein. ebi.ac.ukebi.ac.uk |
Homology Modeling and AlphaFold-based Predictions of this compound Structure
Due to the absence of experimentally determined structures for the this compound in the Protein Data Bank (PDB), researchers have turned to computational modeling techniques to predict its three-dimensional architecture. ebi.ac.ukebi.ac.uk These methods are broadly categorized into template-based modeling (TBM) and template-free modeling (TFM). nih.gov
Homology Modeling: This technique, also known as comparative modeling, constructs a model of a "target" protein based on its amino acid sequence and the experimentally determined structure of a related homologous protein, the "template". wikipedia.org The principle underlying this method is that protein structure is more conserved throughout evolution than protein sequence. wikipedia.org Therefore, if a protein with a similar sequence to BofA has a known structure, it can be used as a template to build a model of BofA. wikipedia.orgbitesizebio.com The accuracy of the resulting model is highly dependent on the degree of sequence identity between the target and the template. wikipedia.org For instance, a structural model of the SpoIVFB-BofA-SpoIVFA-Pro-σK complex was developed using partial homology, constrained by experimental data from cross-linking and co-evolutionary analyses. biorxiv.org
AlphaFold Predictions: A significant advancement in protein structure prediction has been the development of AlphaFold, an artificial intelligence system created by DeepMind. newatlas.comnih.gov AlphaFold utilizes a deep learning approach, leveraging multi-sequence alignments (MSAs) and incorporating physical and biological knowledge of protein structure to predict 3D coordinates with high accuracy, often comparable to experimental structures. nih.gov The AlphaFold Protein Structure Database provides open access to millions of predicted protein structures, including that of the this compound from Bacillus subtilis and other organisms. ebi.ac.ukebi.ac.ukebi.ac.uk
The AlphaFold prediction for the Bacillus subtilis this compound (UniProt accession P24282) indicates a model with regions of "very high" (pLDDT > 90) and "high" (90 > pLDDT > 70) confidence. ebi.ac.uk The predicted local distance difference test (pLDDT) score is a per-residue measure of the model's local accuracy. ebi.ac.uk While AlphaFold has shown remarkable success, it is important to note that these are theoretical models and should be used with an understanding of their predictive confidence and potential limitations, especially for aspects like protein dynamics and the effect of point mutations. ebi.ac.ukfrontiersin.org
| Confidence Level | pLDDT Score Range | Interpretation |
| Very high | > 90 | High accuracy, reliable for detailed structural analysis. |
| High | 70 - 90 | Good accuracy, generally reliable backbone prediction. |
| Low | 50 - 70 | Low accuracy, should be interpreted with caution. |
| Very low | < 50 | May be unstructured or unreliable prediction. |
| Data derived from the AlphaFold Protein Structure Database. ebi.ac.uk |
Co-evolutionary Analysis for Inferring Protein-Protein Interactions
Co-evolutionary analysis is a powerful computational method used to predict interactions between proteins by identifying correlated evolutionary histories. csic.esnih.gov The underlying principle is that interacting proteins often co-evolve, meaning that a mutation in one protein is compensated by a mutation in its interaction partner to maintain the functional integrity of the complex. csic.es These co-evolutionary signatures can serve as markers for physical interactions and functional relationships. csic.es
In the context of BofA, co-evolutionary analysis has been instrumental in elucidating its interaction network. For example, co-evolutionary coupling analyses have predicted that SpoIVFA, another protein involved in regulating pro-σK processing, directly contacts the C-terminal region of BofA and also interacts with SpoIVFB. biorxiv.orgvulcanchem.com This suggests that SpoIVFA acts as a bridge, facilitating the interaction between BofA and SpoIVFB. vulcanchem.com
The process of co-evolutionary analysis typically involves:
Generating Multiple Sequence Alignments (MSAs): Large sets of homologous sequences for the proteins of interest are collected.
Calculating Co-evolutionary Scores: Statistical methods are applied to the MSAs to detect correlated mutations between pairs of residues.
Inferring Contacts and Interactions: High-scoring residue pairs are predicted to be in close proximity in the three-dimensional structure of the protein complex, thus indicating interaction surfaces.
This approach, combined with homology modeling and experimental data, was used to build a structural model of the SpoIVFB-BofA-SpoIVFA-Pro-σK complex. biorxiv.org The model, constrained by co-evolutionary analysis, predicts how BofA and SpoIVFA work together to block the active site of SpoIVFB, preventing the processing of Pro-σK. biorxiv.org
| Interacting Proteins | Predicted Role of Interaction | Supporting Evidence |
| BofA - SpoIVFA | SpoIVFA contacts the C-terminal region of BofA. | Co-evolutionary coupling analysis. biorxiv.orgvulcanchem.com |
| SpoIVFA - SpoIVFB | SpoIVFA bridges the interaction between BofA and SpoIVFB. | Co-evolutionary coupling analysis. biorxiv.orgvulcanchem.com |
| BofA (TMS2) - BofA | Intramolecular interaction between N48 and T64 (and possibly N61) to stabilize the C-terminal region. | Structural model constrained by co-evolutionary analysis. biorxiv.org |
Evolutionary Perspectives on the Bofa Protein
Conservation Across Bacillus Species and Related Firmicutes
The BofA protein is primarily known for its role in Bacillus subtilis, where it acts as a crucial inhibitor in the activation pathway of the mother cell-specific transcription factor, σK. ontosight.aiebi.ac.uk Homologs of BofA have been identified in a number of other spore-forming organisms, particularly within the genus Bacillus. asm.org The gene encoding BofA is often found in a genomic context that includes spoIVFA and spoIVFB, whose products form a regulatory complex with BofA. researchgate.netnih.gov
Comparative genomics studies reveal that the appearance of the bofA, spoIVFA, and spoIVFB gene cluster is concomitant with the appearance of the spoIVB gene, which encodes a signaling protease. researchgate.net This suggests a co-evolution of these components as a functional module for regulating the processing of the pro-σK protein. While conserved in closely related Bacillus species, the distribution of BofA across the wider phylum Firmicutes is not uniform. pnas.org Notably, the bofA gene, along with its partners spoIVFA and spoIVFB, is absent from the genome of the anaerobic pathogen Clostridioides difficile and other species within the Clostridia class. researchgate.netoup.combiorxiv.org This absence correlates with a different mechanism for σK activation in these organisms. A 2022 study on the conservation of sporulation genes identified BofA as part of the sporulation gene set in diverse members of the Firmicutes, though not universally present. uni-goettingen.de
Table 1: Conservation of Key Sporulation Regulatory Proteins
| Organism | BofA Homolog | SpoIVFA Homolog | SpoIVFB Homolog | Pro-σK |
|---|---|---|---|---|
| Bacillus subtilis | Present | Present | Present | Present |
| Clostridioides difficile | Absent | Absent | Absent | Absent (σK lacks pro-sequence) |
| Other Clostridia species | Generally Absent | Generally Absent | Generally Absent | Generally Absent |
Divergence of Regulatory Mechanisms in Different Organisms
The regulatory pathway for σK activation in Bacillus subtilis is a prime example of complex, multi-layered control involving regulated intramembrane proteolysis (RIP). pnas.orgnih.gov In this system, the intramembrane metalloprotease SpoIVFB is responsible for cleaving the inactive precursor, pro-σK, to generate active σK. uni-goettingen.deasm.org The activity of SpoIVFB is held in check by the inhibitory proteins BofA and SpoIVFA, which form a complex with the protease in the outer forespore membrane. nih.govelifesciences.org This inhibition is relieved by a signaling cascade originating in the forespore, ensuring that σK activation is temporally and spatially coordinated with developmental progress. asm.orgelifesciences.org
In stark contrast, organisms like Clostridioides difficile that lack BofA, SpoIVFA, and SpoIVFB have evolved a completely different mechanism to control σK activity. researchgate.net In C. difficile, the gene for σK (sigK) does not encode a "pro" sequence that requires proteolytic cleavage for activation. researchgate.netpnas.org Instead, its regulation occurs at the genomic level. A prophage-like insertion element within the sigK gene must be excised through a DNA rearrangement event to constitute a functional gene, a process that is essential for efficient sporulation. pnas.org
This fundamental difference highlights a significant evolutionary divergence. While both Bacillus and Clostridium lineages are spore-formers, they have adopted distinct strategies to control the final stages of mother cell gene expression. Even if some clostridial proteins were identified as distant BofA homologs, their mechanism of action would have to be different, as the key residues for the proposed inhibitory function in B. subtilis are not conserved. pnas.org
Evolutionary Relationship to Other Intramembrane Protease Inhibitors
The mechanism by which BofA inhibits the SpoIVFB protease represents a novel strategy for regulating intramembrane proteolysis. elifesciences.orgbiorxiv.orgnih.gov BofA is an integral membrane protein with two predicted transmembrane segments. microbiologyresearch.org Research combining genetic, biochemical, and computational modeling has shown that BofA functions as a direct inhibitor of SpoIVFB. elifesciences.orgbiorxiv.org The inhibitory action is mediated by a transmembrane segment of BofA which occupies the active site cleft of the SpoIVFB protease, thereby blocking access for the substrate, pro-σK. elifesciences.orgbiorxiv.orgnih.gov
This "active site blocking" is a distinct mechanism. Early research proposed that BofA might inhibit SpoIVFB by providing a metal ligand, analogous to the "cysteine switch" mechanism that regulates matrix metalloproteases. nih.gov However, more recent structural and cross-linking studies support a model of steric hindrance, where BofA physically obstructs the catalytic site. elifesciences.orgbiorxiv.orgbiorxiv.org
The BofA-SpoIVFB system is further distinguished by the role of a third component, SpoIVFA. SpoIVFA does not appear to inhibit the protease directly but acts as a scaffold or platform protein. nih.govelifesciences.org It is crucial for the formation and stability of the inhibitory complex, forming a bridge between BofA and SpoIVFB. elifesciences.orgnih.gov This tripartite regulatory system, where one protein (SpoIVFA) tethers the inhibitor (BofA) to the enzyme (SpoIVFB), appears to be a specialized evolutionary solution for controlling intramembrane proteolysis in the context of bacterial development. nih.gov This contrasts with simpler inhibitory mechanisms where a single inhibitor protein directly binds and inactivates a protease. The insights gained from the BofA/SpoIVFA/SpoIVFB system provide a unique model for understanding the regulation of intramembrane proteases, which are conserved across all domains of life. nih.govmsu.edu
Compound and Protein Names
| Name | Type | Organism of Origin/Context |
| BofA | Protein | Bacillus subtilis |
| SpoIVFA | Protein | Bacillus subtilis |
| SpoIVFB | Protein (Intramembrane Protease) | Bacillus subtilis |
| σK (sigma-K) | Protein (Sigma Factor) | Bacillus subtilis, Clostridioides difficile |
| pro-σK | Protein (Inactive Precursor) | Bacillus subtilis |
| SpoIVB | Protein (Serine Protease) | Bacillus subtilis |
| CtpB | Protein (Protease) | Bacillus subtilis |
| SpoIIID | Protein (Transcription Factor) | Bacillus subtilis |
| SigE | Protein (Sigma Factor) | Bacillus subtilis |
| LacZ | Protein (β-galactosidase) | Escherichia coli |
| PhoA | Protein (Alkaline Phosphatase) | Escherichia coli |
| RseP | Protein (Intramembrane Protease) | Escherichia coli |
| RseA | Protein (Anti-sigma factor) | Escherichia coli |
| Spo0A | Protein (Transcription Regulator) | Firmicutes |
| Zinc | Ion | General (cofactor for SpoIVFB) |
Future Research Directions and Unresolved Questions
Elucidating the Precise Molecular Mechanism of BofA Protein Inhibition
A primary goal for future research is to fully dissect the molecular mechanism by which BofA inhibits the intramembrane metalloprotease SpoIVFB. While it is established that BofA is a direct and primary inhibitor, the exact nature of the interaction requires further clarification. nih.govpnas.org Current models, supported by mutational and biochemical analyses, propose that a transmembrane segment of BofA occupies the active site cleft of SpoIVFB, thereby blocking substrate access. elifesciences.orgsciety.org
A compelling hypothesis suggests that BofA's inhibitory function is analogous to the "cysteine switch" mechanism seen in matrix metalloproteases. pnas.orgpnas.org This model posits that a specific BofA residue, likely Histidine 57 (H57) in B. subtilis, provides a fourth zinc ligand to the SpoIVFB active site. nih.gov This action would satisfy the zinc ion's coordination sphere, preventing it from activating a water molecule needed for the hydrolysis of the pro-σK substrate. nih.gov The high conservation of H57 in BofA orthologs across other Bacillus species suggests its critical role in this inhibitory mechanism. nih.gov
Future studies should employ site-directed mutagenesis of BofA residues predicted to be at the interaction interface, particularly within its transmembrane domains. msu.edu Investigating the impact of these mutations on complex formation and inhibitory activity in heterologous E. coli systems can provide definitive evidence for the proposed mechanism. nih.govpnas.org Further biochemical assays are needed to confirm the direct binding of specific BofA residues to the zinc ion within the SpoIVFB active site, solidifying the molecular basis of inhibition.
Comprehensive Structural Determination of the BofA-SpoIVFA-SpoIVFB Complex
A significant leap in understanding BofA function will come from the high-resolution structural determination of the entire BofA-SpoIVFA-SpoIVFB ternary complex. msu.edu To date, no such structure has been resolved. Researchers have relied on a combination of genetic, biochemical, and computational methods to create structural models. elifesciences.orgnih.gov These models, constrained by data from chemical cross-linking, partial homology, and co-evolutionary amino acid analysis, have been invaluable for generating hypotheses about the complex's architecture. elifesciences.orgmsu.edubiorxiv.org
The current models predict that SpoIVFA acts as a scaffold or bridge, stabilizing BofA's position within the SpoIVFB active site region. elifesciences.orgnih.gov It is thought that SpoIVFA connects the C-terminal region of BofA to SpoIVFB, forming a stable, membrane-embedded inhibitory complex. elifesciences.orgbiorxiv.org However, these models lack the atomic detail required to fully understand the allosteric effects and conformational changes that govern the complex's assembly and inactivation.
The principal challenge and goal is the application of cryo-electron microscopy (cryo-EM) to solve the structure of the assembled heterotrimer. msu.edu Success in this area would not only validate current models but also reveal the precise contacts between the three proteins. This structural information is a prerequisite for understanding how the signaling protease SpoIVB from the forespore triggers the dissolution of this complex to activate pro-σK processing. nih.gov While cryo-EM has been successfully used to determine the structure of SpoIVFB bound to its substrate, Pro-σK, resolving the structure of the inhibited state with BofA and SpoIVFA remains a critical objective. researchgate.netresearchgate.net
Investigation of this compound Roles Beyond Sporulation (e.g., Biofilm Formation)
The functional characterization of BofA has been overwhelmingly focused on its role as a key negative regulator in the σK activation checkpoint during sporulation. However, there are indications that its physiological relevance may extend to other bacterial processes, such as biofilm formation. ontosight.ai Biofilms are complex communities of bacteria encased in a self-produced extracellular matrix, and the transition between planktonic (free-swimming) and biofilm lifestyles is tightly regulated.
Some evidence suggests that the this compound is involved in the early stages of biofilm development in Bacillus subtilis. ontosight.ai It is hypothesized that BofA may influence this process by regulating the expression of genes involved in matrix production or by modulating cell-to-cell communication pathways. ontosight.ai This remains a nascent and largely unexplored area of BofA research. It is distinct from the roles of other proteins sometimes associated with biofilms, such as the BolA family of transcription factors or the Biofilm-Associated Protein (Bap). frontiersin.orgnih.gov
Future research should systematically investigate the potential role of BofA in biofilm formation. This would involve constructing bofA deletion mutants and assessing their biofilm-forming capacity under various conditions using techniques like crystal violet staining and microscopy. Transcriptomic and proteomic analyses of such mutants could identify downstream genes and pathways regulated by BofA in the context of biofilm development. Such studies would clarify whether BofA's function is exclusively tied to sporulation or if it represents a more general regulator of cellular state transitions in Bacillus.
Exploration of this compound in Pathogenic Bacterial Contexts
The sporulation process is a key survival strategy and a critical factor in the transmission of several pathogenic bacteria. Because BofA is a crucial regulator of this process, its role in pathogenic species is a significant area for future research. Orthologs of bofA have been identified in other spore-forming bacteria, including pathogenic Bacillus species such as Bacillus anthracis and Bacillus cereus. nih.govbiorxiv.org The conservation of key functional residues in these orthologs suggests that BofA plays a similarly vital role in controlling sporulation in these pathogens. nih.gov
Targeting the BofA-SpoIVFB interaction could represent a novel therapeutic strategy. Developing inhibitors that mimic BofA's action or disrupt the activation of the complex could prevent spore formation, thereby reducing the persistence and transmission of these pathogens. elifesciences.orgbiorxiv.org
Interestingly, the regulatory system appears to differ in the genus Clostridium. Many clostridial species, including the major human pathogen Clostridioides difficile, lack identifiable orthologs of bofA and spoIVFA. nih.govnih.govbiorxiv.org This implies that while the core sporulation machinery may be conserved, the regulatory checkpoints, particularly the activation of σK, have diverged. Therefore, exploration of BofA in pathogenic contexts should focus on Bacillus species. Comparative genomic and functional studies could illuminate how this regulatory node has evolved and adapted in different pathogenic lineages.
Development of Novel Research Tools and Methodologies
Advancing the understanding of BofA and its interactions will be greatly facilitated by the development and application of novel research tools. The study of membrane protein complexes like the BofA-SpoIVFA-SpoIVFB system is inherently challenging. Heterologous expression in E. coli has proven to be a powerful tool for isolating the complex and studying the inhibitory mechanism in a controlled environment. nih.govpnas.org
Future progress will depend on refining existing techniques and adopting new ones:
Biochemical and Genetic Tools: Continued use of site-directed mutagenesis, in vivo and in vitro cross-linking (e.g., disulfide cross-linking), and pull-down assays will be essential for mapping protein-protein interaction surfaces in greater detail. elifesciences.orgpnas.orgthermofisher.com
Structural Biology: As mentioned, cryo-EM is the foremost technique for determining the high-resolution structure of the full complex. msu.edu Improvements in sample preparation and computational processing will be key to overcoming the challenges associated with membrane protein structural analysis.
Advanced Fluorescence Microscopy: Techniques such as Förster Resonance Energy Transfer (FRET), Bimolecular Fluorescence Complementation (BiFC), and super-resolution microscopy could be applied to visualize the BofA-SpoIVFA-SpoIVFB complex formation, localization, and dissolution in real-time within living Bacillus cells. nih.govwikipedia.org These methods can provide crucial spatial and temporal information that is complementary to static structural data.
Computational Approaches: Further development of computational modeling, using constraints from co-evolutionary analysis and experimental data, will continue to be important for generating and testing hypotheses about the complex's dynamics and the mechanism of activation. elifesciences.orgmsu.edu
In Vitro Assays: The development of robust in vitro assays for regulated intramembrane proteolysis (RIP) using purified components will be a significant breakthrough, allowing for detailed kinetic studies and high-throughput screening of potential inhibitors. pnas.org
Together, these advanced methodologies will be instrumental in resolving the remaining questions surrounding the function and regulation of the this compound.
Compound and Protein List
| Name | Type | Function/Role |
| BofA | Protein | Inhibitor of SpoIVFB protease during sporulation. |
| SpoIVFA | Protein | Stabilizes the BofA-SpoIVFB inhibitory complex. |
| SpoIVFB | Protein | Intramembrane metalloprotease that cleaves pro-σK. |
| pro-σK | Protein | Inactive precursor of the transcription factor σK. |
| σK | Protein | Mother cell-specific transcription factor for late sporulation genes. |
| SpoIVB | Protein | Serine protease from the forespore that signals the activation of pro-σK processing. |
| CtpB | Protein | A protease that also participates in relieving SpoIVFB inhibition. |
| FtsH | Protein | A protease implicated in the degradation of SpoIVFA in the absence of BofA. |
| BolA | Protein | A transcription factor involved in biofilm formation in some bacteria (distinct from BofA). |
| Bap | Protein | Biofilm-associated protein found in some bacteria (distinct from BofA). |
Q & A
Q. What is the primary biological role of the BofA protein in cellular processes?
The this compound regulates sporulation in Bacillus subtilis by modulating the processing of pro-σᴷ, a transcription factor essential for late sporulation stages. It acts as an inhibitor of the intramembrane metalloprotease SpoIVFB, ensuring proper timing of σᴷ activation. This regulatory mechanism prevents premature sporulation events, which could compromise cellular viability .
Q. What experimental techniques are recommended for identifying BofA interaction partners?
Co-immunoprecipitation (Co-IP) and yeast two-hybrid screening are robust methods for mapping BofA interactions. For example, SpoIVFB and SpoIVFA were identified as key partners using genetic epistasis and cross-linking assays, revealing their roles in protease inhibition . Additionally, structural modeling can predict interaction interfaces for validation via site-directed mutagenesis .
Q. What controls are critical in BofA mutation studies?
Include wild-type controls and null mutants (e.g., bofA::cat insertional mutants) to establish baseline activity. For functional domain analysis, use complementary mutants (e.g., bofA::A25 and bofA::C) to test redundancy or dominance. β-galactosidase assays under sporulation-inducing conditions are essential for quantifying transcriptional activity .
Advanced Research Questions
Q. How can experimental design resolve contradictions in BofA's functional domains?
In vitro mutagenesis coupled with functional assays (e.g., gerE-lacZ expression) revealed that the COOH terminus of BofA is critical for stability and protease inhibition, while residues 3–28 are dispensable . To address conflicting data, combine domain-swapping experiments with structural analysis (e.g., cryo-EM) to validate residue-specific contributions .
Q. What methodologies effectively validate computational predictions of BofA's function?
Leverage benchmarks like CAFA (Critical Assessment of Functional Annotation) to evaluate computational predictions against experimental data. For instance, homology-based predictions of BofA’s protease regulatory role were confirmed via SpoIVFB activity assays . Integrate machine learning models with wet-lab validation (e.g., ELISA or Western blotting) to refine functional annotations .
Q. How can researchers resolve discrepancies in BofA's subcellular localization during sporulation?
Use subcellular fractionation followed by immunoblotting to track BofA localization across sporulation stages. Fluorescent tagging (e.g., GFP fusion) in live cells provides real-time spatial data. Contradictions may arise from strain-specific sporulation efficiency; standardize growth conditions and use sporulation-deficient mutants as controls .
Q. What strategies address conflicting data on BofA's role in protease inhibition?
Combine genetic epistasis with protease activity assays (e.g., FRET-based substrates) to quantify SpoIVFB inhibition. For example, BofA requires SpoIVFA to stabilize its interaction with SpoIVFB, as shown by cross-linking and structural studies. Discrepancies may stem from incomplete complex formation, which can be resolved using size-exclusion chromatography .
Q. How should researchers optimize assays for BofA's activity in heterogeneous samples?
For tissue or cell lysates, include protease inhibitors to prevent degradation during extraction. Normalize protein concentrations and use spike-in controls (e.g., recombinant BofA) to account for matrix effects. In ELISA-based quantitation, validate antibody specificity via knockout validation and competitive binding assays .
Methodological Considerations
Q. What statistical approaches are suitable for analyzing BofA mutation phenotypes?
Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare β-galactosidase activity across mutants. For high-throughput data (e.g., RNA-seq), apply false discovery rate (FDR) correction. Reproducibility can be enhanced by triplicate biological replicates and meta-analysis of independent studies .
Q. How can researchers integrate multi-omics data to study BofA's regulatory network?
Combine transcriptomics (e.g., RNA-seq during sporulation) with proteomics (e.g., affinity purification mass spectrometry) to identify co-regulated pathways. Network analysis tools (Cytoscape) can map interactions, while gene ontology (GO) enrichment clarifies biological roles. Cross-reference with databases like UniProt for functional annotations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
